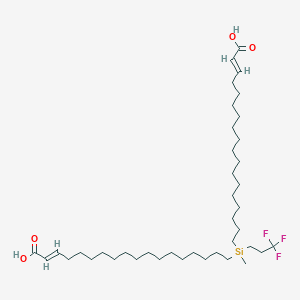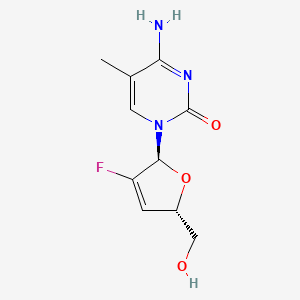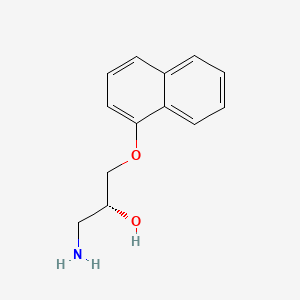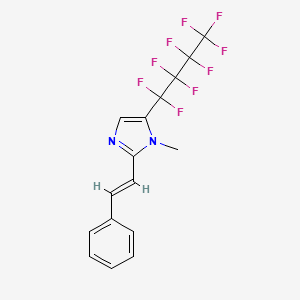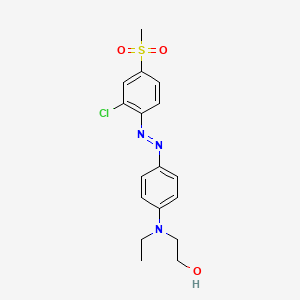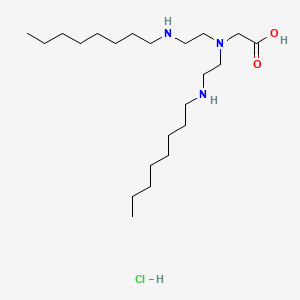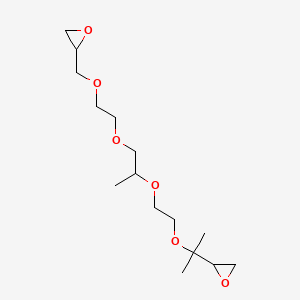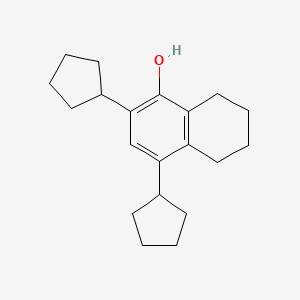
2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol is a chemical compound with the molecular formula C20H28O It is a derivative of naphthol, characterized by the presence of two cyclopentyl groups and a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol can be synthesized through the partial reduction of 1-naphthol. The reduction process typically involves catalytic hydrogenation using homogeneous or heterogeneous catalysts. Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO2), and the reaction is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound follows similar catalytic hydrogenation methods but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to the complete hydrogenation of the naphthalene ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or PtO2 under hydrogen gas.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antitumor and antiviral activities.
Industry: Utilized as a precursor in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthol: A structurally similar compound with a partially hydrogenated naphthalene ring but lacking the cyclopentyl groups.
5-Hydroxytetralin: Another related compound with a hydroxyl group on the tetrahydronaphthalene ring.
Uniqueness
2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol is unique due to the presence of two cyclopentyl groups, which confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
60834-79-9 |
|---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2,4-dicyclopentyl-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C20H28O/c21-20-17-12-6-5-11-16(17)18(14-7-1-2-8-14)13-19(20)15-9-3-4-10-15/h13-15,21H,1-12H2 |
InChI Key |
MQMVHENDDKNOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(C3=C2CCCC3)O)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




